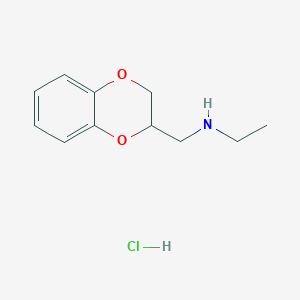

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride

Description

N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride (CAS 2170-58-3), also known as WB4101, is a competitive α-adrenoceptor antagonist. Its structure comprises a benzodioxin ring system substituted with an ethylamine chain, conferring selective binding to α₁-adrenoceptors . This compound is widely used in pharmacological research to study adrenergic receptor mechanisms, particularly in cardiovascular and neurological systems. Unlike irreversible antagonists like phenoxybenzamine (PB), WB4101 reversibly inhibits receptor activity, making it valuable for in vitro studies .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9;/h3-6,9,12H,2,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKQJHCMUUBXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1COC2=CC=CC=C2O1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride typically involves the following steps:

Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Alkylation: The benzodioxin intermediate is then subjected to alkylation with ethylamine. This step usually requires the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent flow rates is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents are lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride (CAS Number: 21398-66-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 229.71 g/mol

- IUPAC Name : N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine hydrochloride

- PubChem CID : 30614

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study highlighted the effectiveness of related compounds in mouse models, demonstrating significant activity in the maximal electroshock (MES) test at doses of 100 and 300 mg/kg. The ED50 was determined to be around 440 mg/kg for certain analogs .

Antitumor Activity

In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a related compound was tested on human prostate cancer cells (PC-3) and demonstrated a reduction in cell viability linked to the modulation of alpha1 adrenergic receptors . This suggests potential applications in oncology.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve modulation of neurotransmitter systems and potential interaction with specific receptors involved in cellular signaling pathways. The inhibition of dihydrofolate reductase (DHFR) has been suggested as a target for similar compounds .

Study on Anticonvulsant Properties

A study published in Pharmacology Biochemistry and Behavior examined a series of benzamide derivatives for their anticonvulsant activity. The findings indicated that specific structural modifications could enhance efficacy against seizures, paving the way for further exploration of this compound as a potential therapeutic agent .

Cancer Cell Proliferation Inhibition

Another investigation focused on the effects of this compound on prostate cancer cells. The results showed that treatment led to significant apoptosis and reduced expression of growth factor receptors, indicating a promising avenue for cancer therapy .

Data Tables

| Biological Activity | Model/System | Dose | Effect |

|---|---|---|---|

| Anticonvulsant | Mouse MES Test | 100 mg/kg | Significant activity observed |

| Antitumor | PC-3 Cells | Varies | Inhibition of cell proliferation |

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride is in medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research has indicated that derivatives of benzodioxin compounds exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .

Neuropharmacology

The compound has shown promise in neuropharmacological studies due to its ability to cross the blood-brain barrier. This property is crucial for developing treatments for neurological disorders.

Case Study: Neuroprotective Effects

Studies have demonstrated that certain benzodioxin derivatives can provide neuroprotection against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Chemical Biology

In chemical biology, this compound can be utilized as a tool compound for probing biological pathways. Its ability to selectively inhibit specific enzymes makes it valuable for studying metabolic processes.

Case Study: Enzyme Inhibition

Research has shown that this compound can inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, further supporting its potential as an antidepressant .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in α-Adrenoceptor Research

WB4101 belongs to a class of β-chloroethylamines and benzodioxin derivatives. Key comparisons include:

Key Findings :

- Phenoxybenzamine vs. WB4101: PB acts irreversibly by alkylating α₁-adrenoceptors, whereas WB4101’s competitive binding allows reversible inhibition, enabling precise dose-response studies .

- Lecozotan Hydrochloride: Shares the benzodioxin moiety but targets serotonin receptors, illustrating how minor structural changes (e.g., pyridinylbenzamide substitution) shift receptor specificity .

- Dopamine Hydrochloride : While structurally distinct, dopamine’s ethylamine group highlights the importance of amine positioning in receptor interactions. WB4101’s benzodioxin ring enhances α₁-selectivity compared to dopamine’s catechol-based activity .

Antihepatotoxic Benzodioxin Derivatives

Compounds like 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) from contain a 1,4-dioxane ring similar to WB4101’s benzodioxin system. However, these derivatives exhibit antihepatotoxic activity by reducing serum enzymes (SGOT, SGPT) in rat models, unlike WB4101’s adrenergic effects. The presence of a hydroxymethyl group in 4g enhances hepatoprotective efficacy, demonstrating how functional group modifications dictate therapeutic outcomes .

Research Implications and Structural-Activity Relationships (SAR)

- Benzodioxin Ring: Critical for α₁-adrenoceptor binding in WB4101. Substitution with electron-donating groups (e.g., methoxy in PB) alters receptor affinity and mechanism .

- Ethylamine Chain : The N-ethyl group in WB4101 enhances lipophilicity, improving blood-brain barrier penetration compared to dopamine’s polar catechol structure .

- Chloroethylamine Modifications : Compounds 5–18 () with varied chloroethyl chains show reduced α₁-selectivity but increased irreversible binding, mimicking PB’s effects .

Q & A

Q. What are the recommended synthesis routes for N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride in laboratory settings?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amine alkylation. Key steps include:

- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-2-ylmethanol with a halogenating agent (e.g., thionyl chloride) to generate the corresponding alkyl halide.

- Step 2 : Coupling the alkyl halide with N-ethylamine under basic conditions (e.g., K₂CO₃ or triethylamine) to form the tertiary amine.

- Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol).

Purification methods include recrystallization or column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC), and structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry .

Q. What spectroscopic techniques are used to characterize this compound?

Characterization requires a combination of analytical methods:

- ¹H/¹³C NMR : To confirm the molecular structure, including the benzodioxin ring, ethylamine chain, and hydrochloride salt formation (e.g., downfield shifts for NH or Cl⁻ interactions).

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).

- FT-IR : To identify functional groups (e.g., C-O-C stretches in the benzodioxin ring at ~1250 cm⁻¹).

- HPLC : To assess purity (>98% is typical for research-grade material) .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Storage : Keep in a dry, sealed container at room temperature or as specified (e.g., -20°C for long-term stability). Avoid exposure to moisture or incompatible reagents .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates in alkylation steps.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

- Temperature Control : Moderate heating (40–60°C) balances reaction speed and side-product formation.

- Purity of Intermediates : Rigorous purification of intermediates (e.g., via flash chromatography) reduces byproducts in later stages .

Q. How should discrepancies in reported melting points (e.g., 140–160°C) be addressed?

Discrepancies may arise from:

- Polymorphism : Different crystalline forms due to recrystallization solvents (e.g., ethanol vs. acetone).

- Purity : Impurities (e.g., unreacted starting materials) lower observed melting points.

- Analytical Methods : Differential scanning calorimetry (DSC) provides more precise data than capillary methods.

Researchers should report solvent systems, purity levels, and analytical techniques to ensure reproducibility .

Q. What strategies are used to evaluate the biological activity of this compound in drug discovery?

- In Vitro Assays : Screen against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR (surface plasmon resonance).

- Cell-Based Studies : Assess cytotoxicity (via MTT assay) or apoptosis induction (using Annexin V/PI staining).

- Structural Analog Comparison : Compare activity with related benzodioxin derivatives (e.g., 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylacetamide) to identify structure-activity relationships (SAR) .

Q. How should stability studies be designed for this compound under varying conditions?

- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; analyze degradation via HPLC.

- Hydrolytic Stability : Test in buffers (pH 1–10) to identify acid/base-sensitive regions.

- Photostability : Expose to UV/visible light (ICH Q1B guidelines) and monitor changes using UV-Vis spectroscopy.

- Oxidative Stability : Use hydrogen peroxide or radical initiators to simulate oxidative stress .

Q. How can researchers resolve contradictions in reported solubility data?

- Solvent Screening : Test solubility in DMSO, water, ethanol, and dichloromethane using nephelometry or gravimetric analysis.

- pH-Dependent Solubility : Adjust pH (e.g., 1–13) to identify ionization effects.

- Co-Solvency Studies : Use blends (e.g., PEG-400/water) to enhance solubility for biological assays .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with receptors (e.g., GPCRs).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.

- QSAR Modeling : Corrogate electronic (e.g., logP) and steric descriptors with activity data from analogs .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.